(3R)-1-(1-aminocyclopentanecarbonyl)pyrrolidin-3-olhydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(1-aminocyclopentanecarbonyl)pyrrolidin-3-olhydrochloride typically involves multiple steps, including the formation of the cyclopentane ring, the introduction of the amino group, and the construction of the pyrrolidine ring. Common synthetic routes may include:
Cyclopentane Ring Formation: This can be achieved through cyclization reactions involving suitable precursors.
Amino Group Introduction: Amination reactions using reagents such as ammonia or amines.
Pyrrolidine Ring Construction: Cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-(1-aminocyclopentanecarbonyl)pyrrolidin-3-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(3R)-1-(1-aminocyclopentanecarbonyl)pyrrolidin-3-olhydrochloride has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-1-(1-aminocyclopentanecarbonyl)pyrrolidin-3-olhydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other biomolecules.
Pathways Involved: Metabolic pathways, signaling pathways, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- (3R)-1-(1-aminocyclopentanecarbonyl)pyrrolidin-3-ol
- (3R)-1-(1-aminocyclopentanecarbonyl)pyrrolidin-3-olhydrobromide
- (3R)-1-(1-aminocyclopentanecarbonyl)pyrrolidin-3-olhydroiodide
Uniqueness
(3R)-1-(1-aminocyclopentanecarbonyl)pyrrolidin-3-olhydrochloride is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
(3R)-1-(1-aminocyclopentanecarbonyl)pyrrolidin-3-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H16N2O2·HCl
- Molecular Weight : 208.69 g/mol
- IUPAC Name : (3R)-1-(1-aminocyclopentanecarbonyl)pyrrolidin-3-ol hydrochloride
Research indicates that this compound may exhibit several biological activities, primarily through the modulation of neurotransmitter systems and enzyme inhibition. The specific mechanisms include:
- Neurotransmitter Modulation : The compound may influence the levels of neurotransmitters such as serotonin and dopamine, which are critical in mood regulation and cognitive functions.
- Enzyme Inhibition : It has been suggested that (3R)-1-(1-aminocyclopentanecarbonyl)pyrrolidin-3-ol hydrochloride may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Antidepressant Effects
Several studies have indicated that compounds similar to (3R)-1-(1-aminocyclopentanecarbonyl)pyrrolidin-3-ol hydrochloride demonstrate antidepressant-like effects in animal models. These effects are often assessed through behavioral tests such as the forced swim test and tail suspension test.
Analgesic Properties
Preliminary data suggest that this compound could possess analgesic properties, potentially offering therapeutic benefits for pain management. The mechanism might involve modulation of pain pathways in the central nervous system.
Case Studies and Research Findings
Toxicology and Safety Profile
Toxicological assessments are crucial for understanding the safety profile of (3R)-1-(1-aminocyclopentanecarbonyl)pyrrolidin-3-ol hydrochloride. Initial studies indicate a low toxicity profile at therapeutic doses; however, further studies are necessary to determine long-term effects and safe dosage ranges.
Properties
Molecular Formula |
C10H19ClN2O2 |
---|---|
Molecular Weight |
234.72 g/mol |
IUPAC Name |
(1-aminocyclopentyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone;hydrochloride |
InChI |
InChI=1S/C10H18N2O2.ClH/c11-10(4-1-2-5-10)9(14)12-6-3-8(13)7-12;/h8,13H,1-7,11H2;1H/t8-;/m1./s1 |
InChI Key |
BRELBTTUWXUQRT-DDWIOCJRSA-N |
Isomeric SMILES |
C1CCC(C1)(C(=O)N2CC[C@H](C2)O)N.Cl |
Canonical SMILES |
C1CCC(C1)(C(=O)N2CCC(C2)O)N.Cl |
Origin of Product |
United States |
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